Acetic acid, fluoro-, potassium salt Acetic acid, fluoro-, potassium salt Potassium fluoroacetate appears as a fine, white odorless powder. Toxic by ingestion, inhalation and/or skin absorption. Used as a rodenticide.
Brand Name: Vulcanchem
CAS No.: 23745-86-0
VCID: VC3812400
InChI: InChI=1S/C2H3FO2.K/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1
SMILES: C(C(=O)[O-])F.[K+]
Molecular Formula: C2H2FKO2
Molecular Weight: 116.13 g/mol

Acetic acid, fluoro-, potassium salt

CAS No.: 23745-86-0

Cat. No.: VC3812400

Molecular Formula: C2H2FKO2

Molecular Weight: 116.13 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, fluoro-, potassium salt - 23745-86-0

Specification

CAS No. 23745-86-0
Molecular Formula C2H2FKO2
Molecular Weight 116.13 g/mol
IUPAC Name potassium;2-fluoroacetate
Standard InChI InChI=1S/C2H3FO2.K/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1
Standard InChI Key XOIIGTWTZBPWBS-UHFFFAOYSA-M
SMILES C(C(=O)[O-])F.[K+]
Canonical SMILES C(C(=O)[O-])F.[K+]

Introduction

Chemical Identity and Structural Properties

Potassium fluoroacetate is the potassium salt of fluoroacetic acid, characterized by the replacement of a hydrogen atom in the acetic acid molecule with a fluorine atom. The compound’s systematic IUPAC name is potassium 2-fluoroacetate, and it is identified by the CAS Registry Number 23745-86-0 . Its molecular structure consists of a fluoroacetate anion (FCH2COO\text{FCH}_2\text{COO}^-) paired with a potassium cation (K+\text{K}^+), forming a stable ionic compound.

Physical and Chemical Characteristics

Key physical properties of potassium fluoroacetate are summarized in Table 1. The compound typically presents as a colorless solid with a purity exceeding 95%, as verified by nuclear magnetic resonance (NMR) spectroscopy . Its solubility in water and organic solvents is influenced by the ionic nature of the potassium counterion, though specific solubility data require further empirical investigation.

Table 1: Physical Properties of Potassium Fluoroacetate

PropertyValueSource
Molecular FormulaC2H2FKO2\text{C}_2\text{H}_2\text{FKO}_2
Molar Mass (g/mol)116.13
CAS RN23745-86-0
AppearanceColorless solid
Purity≥ 95%

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis of potassium fluoroacetate historically parallels methods used for sodium fluoroacetate (compound 1080). A common approach involves the nucleophilic substitution of chloroacetate with potassium fluoride (KF\text{KF}) :

ClCH2COONa++KFFCH2COOK++NaCl\text{ClCH}_2\text{COO}^- \text{Na}^+ + \text{KF} \rightarrow \text{FCH}_2\text{COO}^- \text{K}^+ + \text{NaCl}

This reaction proceeds under mild conditions, but traditional methods face challenges such as low fluorine conversion rates and cumbersome purification steps .

Advanced Solid Dispersion Techniques

Recent innovations employ solid dispersion technology to enhance reactivity. By dispersing potassium fluoride onto a silica gel substrate, the surface area of KF\text{KF} is maximized, facilitating efficient reaction with chloroacetate precursors . This method achieves fluorine conversion rates exceeding 90%, simplifies post-synthesis processing, and improves product yield and purity .

Applications in Radiopharmaceutical Research

Role in Radiolabeling

Potassium fluoroacetate is indispensable as a reference standard in the synthesis of [18F][^{18}\text{F}]fluoroacetate, a positron emission tomography (PET) tracer used to study myocardial metabolism and cancer biology . The radiolabeling process involves substituting the fluorine-18 isotope into the acetate backbone, a reaction optimized using automated synthesizers .

Pharmacokinetic and Biodistribution Studies

Studies utilizing [18F][^{18}\text{F}]fluoroacetate derived from potassium fluoroacetate have elucidated its biodistribution in mammalian models. For example, in dogs, the compound exhibits rapid plasma clearance and preferential uptake in the liver and kidneys, with a biological half-life of approximately 2.5 hours . These findings underscore its utility in tracing metabolic pathways and assessing organ function .

Toxicological Profile and Mechanisms of Action

Biochemical Toxicity

Upon ingestion, potassium fluoroacetate dissociates into fluoroacetate ions, which are metabolized into fluorocitrate in the Krebs cycle. Fluorocitrate inhibits aconitase, halting cellular respiration and leading to systemic energy depletion . This mechanism is consistent across species, though susceptibility varies widely (Table 2).

Table 2: Comparative LD₅₀ Values for Fluoroacetates

SpeciesLD₅₀ (mg/kg)Source
Dog0.07
Rat1.2
Human (estimated)2–10

Clinical Manifestations in Humans

Acute poisoning in humans correlates with plasma fluoroacetate concentrations. A clinical study of 18 patients revealed:

  • Convulsions: Associated with plasma levels of 72.31±42.29μg/mL72.31 \pm 42.29 \, \mu\text{g/mL} .

  • Unconsciousness: Observed at 118.33±55.41μg/mL118.33 \pm 55.41 \, \mu\text{g/mL} .

  • Fatalities: Occurred at 163.78±43.32μg/mL163.78 \pm 43.32 \, \mu\text{g/mL} .

Key biochemical alterations include hypokalemia, hypocalcemia, and elevated markers of cardiac stress (e.g., neuron-specific enolase and creatine kinase MB) . These changes precipitate arrhythmias and multisystem organ failure, underscoring the compound’s high toxicity .

Environmental and Regulatory Considerations

Natural Occurrence and Ecotoxicology

While fluoroacetate occurs naturally in Gastrolobium species (Australian "poison peas"), the potassium salt is synthetically derived . Its environmental persistence and toxicity to non-native species, such as foxes and cats, have prompted strict regulatory controls in regions like Australia and New Zealand, where it is used for invasive species management .

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